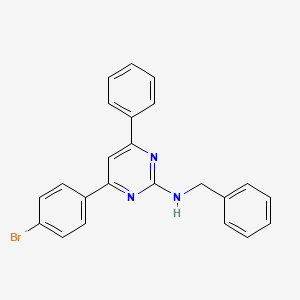

![molecular formula C27H23ClN4O3 B4616954 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4616954.png)

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline

Übersicht

Beschreibung

The study and development of quinoline derivatives have been a focus in medicinal chemistry due to their broad spectrum of biological activities. Compounds with quinoline as the core structure have shown potential in various pharmacological applications, including as antibacterials, anticancer agents, and fluorescence probes for DNA detection.

Synthesis Analysis

Quinoline derivatives are often synthesized through multi-step pathways involving cyclization and substitution reactions. For example, a compound with cytotoxic potential against leukemia was synthesized via a multi-step pathway, characterized by X-ray crystallography, IR, MS, and NMR analyses (Guillon et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by crystallography, showing planar conformations and intermolecular interactions such as π-π stacking and hydrogen bonding. These interactions are crucial for the compound's stability and biological activity (Perin et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including annulation and cyclization, to introduce different functional groups, enhancing their pharmacological profile. These reactions often involve conditions such as microwave-assisted synthesis for efficiency (Kobayashi et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure. X-ray crystallography provides insights into the molecular conformation, which is linked to the compound's physical characteristics and biological activity (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinoline derivatives, are determined by their functional groups and molecular structure. These properties are critical for the compound's interaction with biological targets, contributing to its pharmacological effects (Mekheimer et al., 1997).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for DNA Detection

Research involving novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei, synthesized under microwave heating, has shown potential applications as DNA-specific fluorescent probes. These compounds, characterized by spectroscopic methods, demonstrated enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in biochemical assays for DNA detection (Perin et al., 2011).

Anti-inflammatory Properties

A series of compounds evaluated at the human histamine H4 receptor showed significant anti-inflammatory properties. Specifically, a study found that certain quinoxaline derivatives exhibited potent ligand activities with nanomolar affinities, leading to significant anti-inflammatory effects in vivo models (Smits et al., 2008).

Hypoxic-Cytotoxic Agents

Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with various new basic lateral chains, showing promise as hypoxic-cytotoxic agents. Among these, certain piperazine and aniline derivatives demonstrated potent and selective cytotoxicity, suggesting their potential in cancer therapy (Ortega et al., 2000).

Antimicrobial Quinoline Derivatives

A study on novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles synthesized and characterized by spectral, single crystal XRD, and DFT studies, revealed antimicrobial activity. These findings suggest the role of quinoline derivatives in developing new antimicrobial agents (Marganakop et al., 2022).

Anticancer Activity

Quinoline and its analogs have been extensively studied for their anticancer activities. These compounds inhibit various biological targets such as tyrosine kinases, proteasome, and DNA repair mechanisms, offering a broad spectrum of action against different types of cancer. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potent anticancer properties (Solomon Vr & Lee, 2011).

Eigenschaften

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3/c28-20-4-5-23-21(13-20)22(14-24(30-23)19-2-1-7-29-15-19)27(33)32-10-8-31(9-11-32)16-18-3-6-25-26(12-18)35-17-34-25/h1-7,12-15H,8-11,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOQXERZAUSHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC5=C4C=C(C=C5)Cl)C6=CN=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

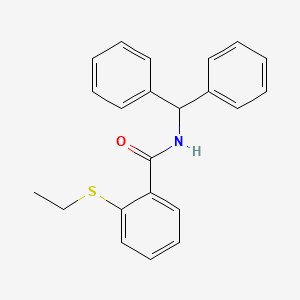

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

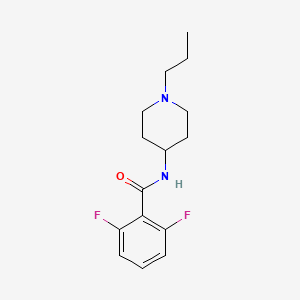

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

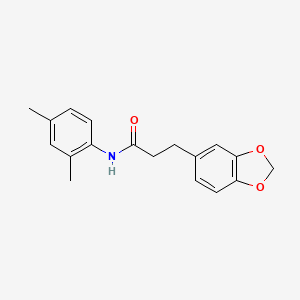

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)

![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)

![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)

![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)

![2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)